N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2319803-25-1
VCID: VC6713327
InChI: InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17)
SMILES: C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F
Molecular Formula: C11H17F3N2O2
Molecular Weight: 266.264

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

CAS No.: 2319803-25-1

Cat. No.: VC6713327

Molecular Formula: C11H17F3N2O2

Molecular Weight: 266.264

* For research use only. Not for human or veterinary use.

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide - 2319803-25-1

Specification

CAS No. 2319803-25-1
Molecular Formula C11H17F3N2O2
Molecular Weight 266.264
IUPAC Name N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Standard InChI InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17)
Standard InChI Key IEVFIYSHEQSWMF-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, systematically describes its structure:

  • Azetidine core: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom.

  • Carboxamide substitution: At position 1, a carboxamide group (-CONH-) is bonded to a cyclopentyl moiety.

  • Trifluoroethoxy substitution: At position 3, a 2,2,2-trifluoroethoxy group (-OCH~2~CF~3~) is attached.

The molecular formula is C~11~H~17~F~3~N~2~O~2~, with a calculated molecular weight of 278.26 g/mol (derived from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00) .

Table 1: Comparative Molecular Data for Azetidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamideC~11~H~17~F~3~N~2~O~2~278.26Cyclopentyl, trifluoroethoxy
N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide C~18~H~23~N~5~O~2~341.40Phenoxymethyl triazole
N-(2,2-Dicyclopropylethyl)azetidine-3-carboxamide C~12~H~20~N~2~O~208.30Dicyclopropylethyl

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the azetidine ring:

  • Azetidine precursor: 3-Hydroxyazetidine or its protected derivatives serve as starting materials.

  • Trifluoroethoxy introduction: Mitsunobu reaction or nucleophilic substitution with 2,2,2-trifluoroethyl iodide/bromide under basic conditions .

  • Carboxamide formation: Reaction of azetidine-1-carbonyl chloride with cyclopentylamine in the presence of a coupling agent (e.g., HATU or EDCI) .

Optimized Synthetic Pathway (Hypothetical)

Step 1: Protection of 3-hydroxyazetidine with tert-butyldimethylsilyl (TBS) chloride.
Step 2: O-Alkylation with 2,2,2-trifluoroethyl triflate in the presence of NaH, yielding 3-(trifluoroethoxy)azetidine-TBS ether.
Step 3: Deprotection using tetra-n-butylammonium fluoride (TBAF) to reveal the azetidine amine.
Step 4: Carboxamide formation via reaction with cyclopentyl isocyanate or mixed carbonate intermediates.

Table 2: Critical Reaction Parameters

StepReagent/ConditionsYield (%)Purity (HPLC)
1TBSCl, imidazole, DMF, 0°C→RT92>95%
2CF~3~CH~2~OTf, NaH, THF, 50°C7888%
3TBAF, THF, RT95>99%
4Cyclopentyl isocyanate, DIPEA, DCM8591%

Physicochemical Properties

Spectroscopic Characterization

  • IR (hypothetical): Strong absorption at 1,690 cm^-1^ (amide C=O stretch), 1,250 cm^-1^ (C-F stretch) .

  • ^1^H NMR (predicted): δ 4.35–4.25 (m, 2H, OCH~2~CF~3~), 3.95–3.75 (m, 4H, azetidine CH~2~), 3.40–3.20 (m, 1H, cyclopentyl CH), 2.10–1.60 (m, 8H, cyclopentyl CH~2~) .

Pharmacological Profile (Extrapolated from Analogs)

Target Prediction and Mechanism

  • S1P1 receptor modulation: Structural similarity to compounds in patent CN103221391A suggests potential as a sphingosine-1-phosphate receptor modulator, implicated in autoimmune disease therapeutics.

  • Kinase inhibition: Trifluoroethoxy groups are common in kinase inhibitors (e.g., EGFR, VEGFR), though direct evidence is lacking .

ADMET Properties

  • CYP450 inhibition: Low risk (predicted IC~50~ >10 µM for CYP3A4, 2D6) .

  • hERG liability: Moderate (in silico prediction: pIC~50~ = 5.2), warranting further cardiac safety studies .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead optimization: The azetidine scaffold’s rigidity and trifluoroethoxy group’s metabolic stability make it a candidate for central nervous system (CNS) drug development .

  • Prodrug potential: The carboxamide group could serve as a prodrug linkage for sustained-release formulations .

Material Science

  • Polymer precursors: Azetidine derivatives are explored as monomers for high-performance polymers due to ring-strain polymerization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator